molecular formula C14H14N2O B14318571 2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one CAS No. 109243-38-1

2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one

Cat. No.: B14318571
CAS No.: 109243-38-1
M. Wt: 226.27 g/mol
InChI Key: QLIGOZFZBQCNHI-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a phenyl group, a pyrazinyl group, and a methyl group attached to a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where a pyrazinyl ketone is formed by reacting pyrazine with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the Grignard reaction, where a pyrazinyl magnesium bromide is reacted with a phenyl ketone to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl and pyrazinyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: Similar in structure but lacks the pyrazinyl group.

    2-Methyl-1-phenylpropan-1-one: Similar but without the pyrazinyl group.

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Contains a pyrazolin ring instead of a pyrazinyl group.

Uniqueness

2-Methyl-1-phenyl-2-(pyrazin-2-yl)propan-1-one is unique due to the presence of both phenyl and pyrazinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

109243-38-1

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-methyl-1-phenyl-2-pyrazin-2-ylpropan-1-one

InChI

InChI=1S/C14H14N2O/c1-14(2,12-10-15-8-9-16-12)13(17)11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

QLIGOZFZBQCNHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC=CN=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

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